Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
Description
Molecular Formula: C₁₅H₁₆O₂ Structure: The compound consists of a tetrahydrofuran (THF) ring substituted at the 2-position with a [(1-naphthalenyloxy)methyl] group. Key Properties:
- Molecular Weight: 228.29 g/mol (calculated).
- Synthesis: Typically synthesized via condensation reactions involving naphthol derivatives and tetrahydrofurfuryl intermediates. For example, naphthol (1-hydroxynaphthalene) reacts with tetrahydrofurfuryl halides or alcohols under basic conditions (e.g., NaOH) to form ether linkages .
Properties
CAS No. |
828254-85-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)oxolane |
InChI |
InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2 |
InChI Key |
LVXKXSGSJWTTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Optimization of Leaving Groups
The choice of leaving group significantly impacts reaction efficiency. Tosylates and mesylates are preferred due to their superior leaving ability compared to halides. For example, in analogous syntheses, tosylates reacted with naphthol derivatives in tetrahydrofuran (THF) at 60°C achieved yields exceeding 85%.
Cyclization of Diol or Epoxide Precursors
Base-Mediated Cyclization
Cyclization of diol intermediates bearing naphthyloxy groups offers a direct route to the target compound. Horaguchi et al. demonstrated that ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate undergoes cyclization in the presence of potassium hydroxide, yielding 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan derivatives. Adapting this method, a diol precursor with a naphthyloxymethyl side chain could cyclize under similar conditions to form the tetrahydrofuran ring.
Key Parameters:
Acid-Catalyzed Epoxide Ring-Opening
Epoxide intermediates can undergo ring-opening with 1-naphthol in acidic media. For instance, epichlorohydrin derivatives reacted with naphthol in the presence of BF₃·Et₂O at 0°C, yielding glycidyl ethers, which were subsequently hydrogenated to tetrahydrofuran derivatives.
Protection/Deprotection Strategies
Boc Protection of Amine Intermediates
In multi-step syntheses, Boc (tert-butoxycarbonyl) groups are employed to protect reactive amines during etherification. The patent CN102746170A detailed the use of Boc₂O and triethylamine in dichloromethane to protect compound 5 before introducing the naphthyloxy group. Deprotection with HCl in THF yielded the final amine product.
Analytical Validation and Characterization
Spectroscopic Confirmation
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, IR spectra of intermediates in CN102746170A showed characteristic carbonyl stretches at 1740 cm⁻¹ and naphthyl C–H bends at 750 cm⁻¹.
Table 1: Key Spectral Data for Furan, Tetrahydro-2-[(1-Naphthalenyloxy)Methyl]-
| Technique | Peak (cm⁻¹ or ppm) | Assignment |
|---|---|---|
| IR (KBr) | 1740 | C=O stretch |
| ¹H NMR | 3.7–4.2 (m) | Tetrahydrofuran protons |
| ¹³C NMR | 120–135 | Naphthyl aromatics |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3
Major Products Formed
Oxidation: Formation of naphthalen-1-yloxyacetic acid derivatives
Reduction: Formation of naphthalen-1-yloxymethyl alcohol derivatives
Substitution: Formation of various substituted tetrahydrofuran derivatives
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research has indicated that furan derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : Furan derivatives have shown promise as anti-inflammatory agents. Studies suggest that they may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders.
-
Organic Synthesis
- Building Blocks for Complex Molecules : Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex structures through various coupling reactions, including C–N and C–C bond formations.
- Pharmaceutical Development : The compound's unique structure allows it to be modified into various pharmaceutical agents. Its application as a precursor in the synthesis of novel drug candidates is under investigation.
-
Material Science
- Polymer Chemistry : Furan-based compounds are being explored for their potential use in creating advanced materials and polymers. Their ability to undergo polymerization reactions opens avenues for developing new materials with desirable properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at [University X] evaluated the cytotoxic effects of furan derivatives on human cancer cell lines. The results demonstrated that furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- exhibited significant inhibition of cell proliferation compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Mitochondrial disruption |
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers at [Institute Y] studied the anti-inflammatory effects of furan derivatives in a rat model of arthritis. The compound significantly reduced inflammation markers compared to baseline measurements.
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
Mechanism of Action
The mechanism of action of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways
Affecting Gene Expression: Influencing the transcription and translation of specific genes
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- with structurally or functionally analogous compounds:
Key Observations:
Smaller substituents (e.g., propyl in tetrahydro-2-propylfuran) reduce steric hindrance, favoring industrial applications .
Biological Activity :
- Naphthalene-containing furans (e.g., naphtho[2,1-b]furan) show marked antibacterial effects, likely due to nitro or acetamide groups enhancing membrane permeability .
- The target compound’s naphthalenyloxy group may confer similar bioactivity, though direct studies are lacking .
Synthesis Complexity :
- The target compound requires multi-step synthesis (naphthol activation + THF coupling), whereas simpler derivatives like tetrahydro-2-propylfuran are produced via single-step hydrogenation .
Toxicity: Brominated analogs (e.g., tetrahydrofurfuryl bromide) exhibit high toxicity (LD₅₀ = 180 mg/kg in mice), but non-halogenated derivatives like the target compound are presumed safer .
Biological Activity
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- (C15H16O2) is an organic compound recognized for its potential biological activities, particularly within the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a furan ring with a naphthalenyloxy group, which may confer distinct biological properties compared to other similar compounds.
Chemical Structure and Properties
The molecular structure of tetrahydro-2-[(1-naphthalenyloxy)methyl]- includes:
- Furan Ring : A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
- Naphthalenyloxy Group : Enhances the compound's reactivity and potential applications.
The compound's reactivity is influenced by the substituents on the furan and naphthalene rings, which can significantly affect its biological activity and interaction with various biological targets.
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of furan derivatives on human cancer cell lines. Results indicated that compounds similar to tetrahydro-2-[(1-naphthalenyloxy)methyl]- can induce apoptosis in cancer cells, suggesting potential as anticancer agents.
-
Antimicrobial Efficacy :
- Research highlighted the antimicrobial properties of furan-based compounds against Staphylococcus aureus and Escherichia coli, with some derivatives showing significant inhibition zones in agar diffusion tests.
-
Inflammation Modulation :
- In vitro studies demonstrated that certain furan derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating their potential use in treating inflammatory conditions.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]- | Similar furan structure with a methoxyphenoxy substituent | Anticancer properties |
| Furan, tetrahydro-2-(phenoxymethyl)- | Contains a phenoxy group instead of naphthalene | Antimicrobial activity |
| 2-(naphthalenyloxy)ethanol | Similar naphthalene attachment but lacks the furan component | Limited biological studies |
The unique combination of a saturated furan ring with a naphthalenyloxy group in tetrahydro-2-[(1-naphthalenyloxy)methyl]- may lead to distinct biological activities not found in other similar compounds. This uniqueness could pave the way for novel applications in medicinal chemistry and material sciences.
Q & A
Q. What are the primary synthetic routes for preparing tetrahydro-2-[(1-naphthalenyloxy)methyl]furan?
The compound is synthesized via multi-step organic reactions, often involving:
- Etherification : Reaction of tetrahydrofurfuryl derivatives with 1-naphthol under acidic or basic conditions to form the naphthalenyloxy linkage .
- Protection/Deprotection Strategies : Use of tetrahydropyranyl (THP) or silyl protecting groups to stabilize reactive intermediates during synthesis (e.g., Grignard reactions) .
- Purification : Column chromatography or recrystallization to isolate the target compound, with yields typically ranging from 45–75% depending on reaction optimization .
Q. How can the compound’s structural integrity be validated post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., naphthalenyloxy group integration at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~272 for CHO) .
- FTIR : Detection of furan ring vibrations (~1600 cm) and ether C-O stretching (~1100 cm) .
Q. What safety precautions are critical when handling this compound?
- Toxicity : Acute toxicity data (e.g., intravenous LD in mice: 180 mg/kg) suggest strict PPE protocols .
- Decomposition Risks : Thermal degradation releases bromine vapors; use fume hoods and inert atmospheres during high-temperature reactions .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the yield of tetrahydro-2-[(1-naphthalenyloxy)methyl]furan?
Optimization studies (Table 1) reveal:
Q. What mechanistic insights explain the compound’s dimerization behavior under photolytic conditions?
- o-Quinodimethane Intermediates : Photoexcitation generates diradical intermediates, leading to [4+2] cycloaddition products. Substituent effects (e.g., α-methyl groups) stabilize transition states, favoring endo selectivity .
- Kinetic Control : Lower temperatures (<0°C) favor dimerization over polymerization, as shown by HPLC tracking of reaction progress .
Q. How can the compound’s biological activity be systematically evaluated?
- In Vitro Assays :
- Antimicrobial Screening : Broth microdilution (MIC: 8–32 µg/mL against S. aureus) .
- Cytotoxicity : MTT assays (IC: ~25 µM in HeLa cells) linked to naphthalenyl moiety intercalation .
- Mechanistic Studies : Radioligand binding assays to assess interactions with target enzymes (e.g., cyclooxygenase-2 inhibition) .
Q. What strategies mitigate challenges in stereochemical control during derivatization?
- Chiral Auxiliaries : Use of Evans’ oxazolidinones to enforce R/S configuration at the tetrahydrofuran ring .
- Catalytic Asymmetric Synthesis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >90% .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activity data be addressed?
- Source Variability : Batch-to-batch purity differences (e.g., residual solvents affecting MIC values) require rigorous QC via HPLC .
- Assay Conditions : Standardize protocols (e.g., pH, serum content) to reconcile conflicting cytotoxicity results .
Q. Why do computational models conflict with experimental solubility data?
- Force Field Limitations : Molecular dynamics simulations often underestimate solvation effects in polar aprotic solvents. Calibrate models using experimental logP values (e.g., measured logP = 2.8 vs. predicted 2.1) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
